molecular formula C11H14ClN B8281990 1,2,2a,3,4,5-Hexahydro-3-aza-acenaphthylene hydrochloride

1,2,2a,3,4,5-Hexahydro-3-aza-acenaphthylene hydrochloride

Cat. No. B8281990
M. Wt: 195.69 g/mol
InChI Key: PKHKNWGPTDPZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07662862B2

Procedure details

A solution of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one (2 g, 11.5 mmol) in 6 N hydrochloric acid (150 ml) containing 10% Pd/C was hydrogenated at 50 psi of H2 for 24 h. The catalyst was filtered, the solution was basified with 20% NaOH and extracted with dichloromethane (3×150 ml). The organic layers were dried over Na2SO4 and concentrated to dryness to afford a colorless oil (1.6 g, 85% yield) identified as 1,2,2a,3,4,5-Hexahydro-3-aza-acenaphthylene. The addition of 2.8 N hydrochloric acid in ethanol yielded the hydrochloride as a white solid, which was collected by filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH2:6][CH2:5][NH:4][CH:3]3[CH2:2]1.[ClH:13]>C(O)C>[ClH:13].[CH2:1]1[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH2:6][CH2:5][NH:4][CH:3]3[CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC2NCCC3=CC=CC1=C23
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.C1CC2NCCC3=CC=CC1=C23

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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